molecular formula C20H22N2O2 B2992328 2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 1008571-62-7

2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No.: B2992328
CAS No.: 1008571-62-7
M. Wt: 322.408
InChI Key: TVZOUAFEWGWMPV-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a bicyclic imidazolidinone derivative characterized by a hexahydro-pyrroloimidazolone core substituted with a 3-methoxyphenyl group at position 2 and a p-tolyl (4-methylphenyl) group at position 3.

Properties

IUPAC Name

2-(3-methoxyphenyl)-3-(4-methylphenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-8-10-15(11-9-14)19-21-12-4-7-18(21)20(23)22(19)16-5-3-6-17(13-16)24-2/h3,5-6,8-11,13,18-19H,4,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZOUAFEWGWMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2N3CCCC3C(=O)N2C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one , with a molecular formula of C20H22N2O2C_{20}H_{22}N_{2}O_{2} and a molecular weight of 322.4 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure

The structure of the compound is characterized by a pyrrolo[1,2-c]imidazol-1-one core, substituted with a methoxyphenyl and a p-tolyl group. This unique configuration is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, particularly in neurodegenerative disease models and as a potential therapeutic agent against certain cancers.

Neuroprotective Effects

One significant area of study focuses on the compound's neuroprotective effects, particularly in the context of Huntington's disease. In vitro assays have demonstrated that it can disrupt the interaction between mutant huntingtin and calmodulin (CaM), which is crucial for the pathophysiology of Huntington's disease. The potency of the compound in disrupting this interaction was assessed using different substitutions on the phenyl ring, with specific configurations showing enhanced activity (IC50 values ranging from 2.8 to 8.2 μM) .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines, including SH-SY5Y and PC12 cells, revealed that while some analogues exhibited significant cytotoxic effects at concentrations around 13 μM, others maintained a favorable safety profile with >300 μM cytotoxicity . This suggests that while the compound has therapeutic potential, careful consideration of its cytotoxic effects is necessary.

Table 1: Biological Activity Summary

Activity Cell Line IC50 (μM) Comments
Disruption of mHTT-CaMSH-SY5Y2.8 - 8.2Potency varies with substitution on phenyl ring
CytotoxicitySH-SY5Y~13Significant cytotoxic effects observed
CytotoxicityPC12>300Lower toxicity compared to other analogues

Case Study 1: Neuroprotective Mechanism

In a recent study exploring neuroprotective agents for Huntington's disease, researchers evaluated the efficacy of various analogues of the compound. The study highlighted that specific substitutions on the methoxyphenyl group significantly enhanced neuroprotective activity by effectively disrupting the mHTT-CaM interaction . The findings suggest that further optimization of these substituents could lead to more potent therapeutic agents.

Case Study 2: Cytotoxicity Profiling

Another investigation focused on the cytotoxic profiles of several derivatives derived from this compound. The results indicated varying levels of cytotoxicity across different cell lines, emphasizing the need for thorough screening when considering these compounds for therapeutic applications . Notably, while some derivatives showed promising anti-cancer properties, their safety profiles necessitated additional studies to assess long-term effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on substituent effects, synthetic efficiency, spectral characteristics, and physical properties.

Spectral Data and Structural Confirmation

Spectral data for analogs highlight substituent-specific patterns:

  • exo-34 : $ ^1H $ NMR (400 MHz, CDCl$ _3 $) showed aromatic protons at δ 7.50 (d, $ J = 8.8 \, \text{Hz} $) and δ 7.32–7.25 (m), consistent with ortho-tolyl and phenyl groups .
  • exo-44 to exo-47 : IR spectra revealed C=O stretches near 1700 cm$ ^{-1} $, while $ ^1H $ NMR confirmed aryl proton environments .
  • Target Compound : The 3-methoxyphenyl group would exhibit a singlet for the methoxy protons (~δ 3.8–4.0) and distinct aromatic splitting patterns. The p-tolyl methyl group would resonate near δ 2.3–2.5.

Table 2: Key Spectral Features

Compound IR (C=O stretch, cm$ ^{-1} $) $ ^1H $ NMR Highlights
Target Compound ~1700 (hypothesized) δ 3.8–4.0 (OCH$ _3 $), δ 2.3–2.5 (CH$ _3 $)
exo-34 Not reported δ 7.50 (d, aromatic), δ 7.32–7.25 (m, aryl)
exo-44 ~1700 Aryl protons consistent with methylnaphthalene
Thioxo Derivatives and Reactivity

The thioxo analog (2-phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, CAS 4333-21-5) replaces the ketone oxygen with sulfur, altering electronic properties. Thioxo groups increase nucleophilicity and may enhance metal-binding capacity, though biological data are absent . This contrasts with the target compound’s ketone, which is more polar and prone to hydrogen bonding.

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